5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one
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Overview
Description
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a substituted aniline.
Cyclization: The aniline undergoes cyclization with appropriate reagents to form the indole core.
Chlorination: Introduction of the chlorine atom at the 5-position.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions might occur, replacing the chlorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group might enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dihydro-2H-indol-2-one: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one: Lacks the chlorine atom.
1,3-Dihydro-2H-indol-2-one: Lacks both the chlorine and trifluoromethyl groups.
Uniqueness
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-6-1-4-2-8(15)14-7(4)3-5(6)9(11,12)13/h1,3H,2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXQWONMXKTOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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